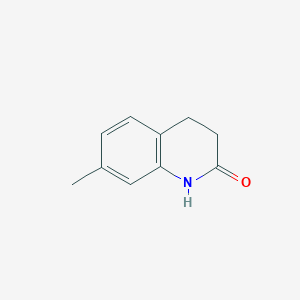

7-Methyl-3,4-dihydroquinolin-2(1H)-one

Description

Significance of Dihydroquinolin-2(1H)-ones as Heterocyclic Structural Units in Organic and Biological Chemistry

The dihydroquinolin-2(1H)-one (DHQO) skeleton is a crucial nitrogen-containing heterocyclic structural unit found in a variety of natural products, drugs, and other bioactive compounds. vulcanchem.commdpi.com This structural motif is a component of several FDA-approved drugs, including cilostazol, carteolol, and aripiprazole, highlighting its therapeutic relevance. google.com The versatility of the DHQO scaffold allows it to interact with a range of biological targets, leading to diverse pharmacological activities.

Compounds incorporating the 3,4-dihydro-2(1H)-quinolinone moiety have demonstrated a wide spectrum of biological effects in both central and peripheral tissues. bohrium.comnih.govresearchgate.net These activities include phosphodiesterase inhibition, β-adrenergic receptor blocking, and antagonism of vasopressin receptors. google.com Furthermore, these compounds have been shown to interact with serotonin (B10506) and dopamine (B1211576) receptors, indicating their potential in treating neurological and psychiatric disorders. google.com The broad utility of this scaffold has made it a subject of extensive research in drug discovery and development. bohrium.com

Table 1: Examples of Biologically Active Compounds Containing the Dihydroquinolin-2(1H)-one Scaffold

| Compound Name | Biological Activity/Application |

| (+)-Scandine | Used in the treatment of atherosclerosis. vulcanchem.com |

| Aripiprazole | Antipsychotic medication. google.com |

| Cilostazol | Used to treat intermittent claudication. google.com |

| Carteolol | Beta-blocker used to treat glaucoma. google.com |

| Yaequinolones J1 | Exhibits toxicity against brine shrimp. vulcanchem.com |

| 1-Aryl-3,4-dihydroquinolin-2(1H)-one | Potent norepinephrine (B1679862) reuptake inhibitor. vulcanchem.com |

Overview of Academic Research Trajectories for Substituted Dihydroquinolin-2(1H)-one Analogues

Academic research into substituted dihydroquinolin-2(1H)-one analogues has largely been driven by the quest for new therapeutic agents with improved efficacy and selectivity. The core scaffold provides a robust platform for chemical modification, allowing for the synthesis of extensive compound libraries. mdpi.comorganic-chemistry.org Researchers have explored the introduction of various substituents at different positions of the quinolinone ring to modulate the physicochemical properties and biological activities of the resulting molecules.

A significant focus of this research has been the development of novel synthetic methodologies to access these compounds efficiently. mdpi.com These methods include catalytic annulation of α,β-unsaturated N-arylamides, radical-initiated cyclization, and photochemical cyclization reactions. vulcanchem.com The ability to introduce a wide range of functional groups has enabled the exploration of structure-activity relationships, leading to the identification of compounds with potent antibacterial, anticancer, and antiviral properties. vulcanchem.comnih.gov For instance, the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones has been a fruitful area of investigation. vulcanchem.com

Contextualization of 7-Methyl-3,4-dihydroquinolin-2(1H)-one within the Dihydroquinolin-2(1H)-one Class

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a specific analogue within the broader class of dihydroquinolin-2(1H)-ones. Its core structure features a methyl group at the 7-position of the bicyclic system. While extensive experimental data for this particular derivative are limited, its properties and potential significance can be understood by comparison with other substituted analogues, particularly the well-studied 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of the antipsychotic drug aripiprazole. google.comgoogle.com

The presence of the methyl group at the 7-position is expected to influence the molecule's steric and electronic properties. vulcanchem.com This substitution is likely to increase the compound's lipophilicity compared to its unsubstituted or hydroxylated counterparts, which could, in turn, affect its bioavailability and membrane permeability. vulcanchem.com The synthesis of 7-substituted derivatives, such as those with hydroxy or methyl groups, is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. niscpr.res.in

Table 2: Physicochemical Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

| Property | Value/Expected Range |

| Molecular Formula | C₁₀H₁₁NO vulcanchem.com |

| Molecular Weight | 161.20 g/mol vulcanchem.com |

| IUPAC Name | 7-methyl-3,4-dihydro-1H-quinolin-2-one vulcanchem.com |

| Density | 1.1–1.3 g/cm³ (Expected) vulcanchem.com |

| Boiling Point | 320–335°C (Expected) vulcanchem.com |

| Melting Point | 160–170°C (Expected) vulcanchem.com |

| LogP (Partition Coefficient) | 1.5–2.0 (Expected) vulcanchem.com |

| Water Solubility | Low to moderate (Expected) vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVQLIWZGXUWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC(=O)N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19352-59-1 | |

| Record name | 7-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dihydroquinolin 2 1h One Scaffolds and 7 Methyl Derivatives

Catalytic Annulation Approaches to Dihydroquinolin-2(1H)-ones

Catalytic annulation of α,β-unsaturated N-arylamides provides a versatile and atom-economical route to the DHQO core. mdpi.com This approach encompasses several distinct mechanistic pathways, including electrophilic, radical, and photochemical cyclizations. mdpi.comresearchgate.netresearchgate.net

Electrophilic cyclization represents a direct method for the formation of the DHQO skeleton. mdpi.com One notable example involves the reaction of N-arylcinnamamides with N-arylthiosuccinimides in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). mdpi.com This reaction proceeds through an electrophilic thio intermediate, which adds to the carbon-carbon double bond of the cinnamamide, followed by intramolecular cyclization. mdpi.com The process yields cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones in moderate to excellent yields. mdpi.com This method is compatible with a range of substituents on the cinnamoyl phenyl ring, including fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups. mdpi.com

Another significant electrophilic cyclization strategy involves the 6-endo-dig cyclization of N-(2-alkynyl)anilines promoted by electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr). nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions and can be adapted to produce dihydroquinolinone intermediates. nih.govresearchgate.net

Radical-initiated cyclization has proven to be a powerful tool for constructing DHQO scaffolds, offering pathways to introduce a variety of substituents at the C3 and C4 positions. mdpi.compreprints.org These reactions often involve the generation of a radical species that adds to the α,β-unsaturated system of an N-arylamide, followed by an intramolecular 6-exo-trig cyclization. mdpi.comnih.gov

Metal-Catalyzed Radical Cyclizations:

Copper Catalysis: Copper-catalyzed tandem reactions of N-arylcinnamamides with radical precursors like benzyl (B1604629) hydrocarbons have been developed. Using copper(I) oxide (Cu₂O) as a catalyst and tert-butylperoxy benzoate (B1203000) (TBPB) as an oxidant, this method produces the desired DHQOs in moderate to good yields. mdpi.com

Silver Catalysis: Silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids provides a direct route to 3,4-disubstituted DHQOs in an aqueous solution. mdpi.comnih.gov

Palladium Catalysis: Visible-light-induced palladium catalysis enables the intermolecular radical cascade reaction of N-phenylcinnamamide with alkyl halides, such as cyclohexyl bromide, to form DHQOs. mdpi.com

Metal-Free Radical Cyclizations: Transition-metal-free protocols have also been established. For instance, the reaction of N-arylcinnamamides with pentane-2,4-dione using potassium persulfate (K₂S₂O₈) as an oxidant yields 3,4-disubstituted DHQOs. mdpi.com Similarly, a metal-free cascade involving oxidative decarbonylative radical addition/cyclization of N-arylcinnamamides with aliphatic aldehydes has been reported. preprints.orgresearchgate.net

The table below summarizes various radical initiated cyclization strategies.

| Radical Precursor | Catalyst/Oxidant | Key Features | Yields |

| Benzyl Hydrocarbons | Cu₂O / TBPB | Forms trans-DHQOs. mdpi.com | Moderate to Good |

| Aliphatic Carboxylic Acids | AgNO₃ / K₂S₂O₈ | Proceeds in aqueous solution. mdpi.comnih.gov | Moderate to Excellent |

| Cyclohexyl Bromide | Pd(OAc)₂ / Light | Visible-light induced. mdpi.com | Moderate to Good |

| Pentane-2,4-dione | K₂S₂O₈ | Metal-free protocol. mdpi.com | Moderate |

| Aliphatic Aldehydes | DTBP | Metal-free, oxidative decarbonylation. mdpi.comresearchgate.net | Moderate to Good |

| Togni Reagent | fac-Ir(ppy)₃ / Light | Synthesis of CF₃-containing DHQOs. mdpi.com | Moderate |

Photochemical methods, particularly those utilizing visible-light photocatalysis, offer mild and environmentally friendly alternatives for DHQO synthesis. nih.govnih.gov These reactions often proceed via the generation of radical intermediates under the irradiation of light. mdpi.comresearchgate.net

A prominent example is the metal- and additive-free photoredox cyclization of N-arylacrylamides. acs.org Using an organic light-emitting molecule such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a photocatalyst, this reaction achieves an exclusive 6-endo-trig cyclization to furnish a range of functionalized DHQOs in good yields. acs.orgresearchgate.net This method is noted for its broad functional group tolerance. researchgate.net

Another approach involves a photo-induced radical cyclization of benzene-tethered 1,7-enynes with the Togni reagent in the presence of sodium iodide. rsc.org This metal-free reaction proceeds under ultraviolet irradiation, leading to trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones through a trifluoromethyl radical-triggered cascade. rsc.org

The table below details examples of photochemical cyclization protocols.

| Substrate | Photocatalyst/Conditions | Product Type |

| N-Arylacrylamides | 4CzIPN / Blue LED | Functionalized DHQOs. acs.orgresearchgate.net |

| N-Arylcinnamamides | fac-Ir(ppy)₃ / Visible Light | CF₃-containing DHQOs. mdpi.com |

| Benzene-tethered 1,7-enynes | UV irradiation (metal-free) | Trifluoromethylated DHQOs. rsc.org |

| N-Arylacrylamides | Tetralone / UV light | Functionalized DHQOs via energy transfer. organic-chemistry.org |

Intramolecular Cyclization Methods

Intramolecular cyclization provides a reliable and often high-yielding pathway to the core structure of dihydroquinolin-2(1H)-ones.

The intramolecular Friedel-Crafts reaction is a classic and effective method for forming the six-membered ring of the DHQO scaffold. mdpi.commasterorganicchemistry.com This reaction typically involves the cyclization of α,β-unsaturated N-arylamides promoted by Brønsted or Lewis acids. mdpi.com Various acids have been employed for this transformation, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), polyphosphoric acid (PPA), and aluminum chloride (AlCl₃). mdpi.com Among these, trifluoroacetic acid (TFA) has been identified as a particularly suitable acid for this reaction. mdpi.com The mechanism involves the protonation of the double bond, which generates a carbocation that is subsequently attacked by the electron-rich aromatic ring to close the six-membered ring. masterorganicchemistry.com This approach is especially useful for creating 6-membered rings. masterorganicchemistry.com

| Acid Catalyst | Substrate Type | Key Advantage |

| Trifluoroacetic acid (TFA) | α,β-Unsaturated N-arylamides | High suitability and efficiency. mdpi.com |

| Sulfuric acid (H₂SO₄) | α,β-Unsaturated N-arylamides | Strong Brønsted acid promoter. mdpi.com |

| Aluminum chloride (AlCl₃) | α,β-Unsaturated N-arylamides | Common Lewis acid catalyst. mdpi.com |

| Polyphosphoric acid (PPA) | α,β-Unsaturated N-arylamides | Effective dehydrating agent and acid. mdpi.com |

Reductive methods offer another avenue to the DHQO core. One straightforward strategy is the selective reduction of the corresponding quinolin-2(1H)-one. organic-chemistry.org A combination of samarium(II) iodide (SmI₂), water, and methanol (B129727) has been shown to effectively reduce the double bond of quinolin-2(1H)-ones to yield 3,4-dihydroquinolin-2(1H)-ones under mild conditions with good to excellent yields. organic-chemistry.org

Another approach involves the reductive cyclization of precursors like 2-nitrochalcones under catalytic hydrogenation conditions. nih.gov Careful control of the reaction conditions is necessary to selectively reduce the nitro group and the side-chain double bond to facilitate cyclization without leading to over-reduction or the formation of quinoline (B57606) by-products. nih.gov A dissolving metal reduction-cyclization sequence using iron powder in strong acid has also been reported to convert N-arylazetidin-2-ones to 2-aryl-2,3-dihydro-4(1H)-quinolinones, which can be seen as a related reductive cyclization strategy. nih.gov Additionally, an efficient conversion of quinolines to 1,2-dihydroquinolines can be achieved using sodium cyanoborohydride as a reductant, which can serve as a precursor for further transformations. sioc-journal.cn

Asymmetric Synthesis of Chiral Dihydroquinolin-2(1H)-one Analogues

The development of stereoselective methods for the synthesis of chiral 3,4-dihydroquinolin-2(1H)-ones is of significant interest due to the prevalence of this scaffold in biologically active molecules. Various asymmetric strategies have been employed to control the stereochemistry at the C3 and C4 positions of the dihydroquinolinone core.

Enantioselective Alkylation and Cyclization Techniques

Enantioselective approaches involving alkylation and cyclization are pivotal in establishing the stereocenters of dihydroquinolin-2(1H)-one analogues. These methods often utilize chiral catalysts or auxiliaries to induce stereoselectivity.

One notable strategy is the use of organocatalysis. A method for synthesizing enantioenriched 3,4-dihydroquinoline-2-one derivatives has been developed utilizing an asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst. scilit.com This process has enabled the creation of chiral 3,4-dihydroquinoline-2-ones with complex structures, including those with tetrasubstituted carbon stereocenters, yielding products in 26–95% yield with diastereomeric ratios of 1.2:1–19:1 and enantiomeric excesses of 52–97% ee. scilit.com

Palladium-catalyzed decarboxylative [4+2]-cycloaddition represents another powerful technique. The use of a P-chiral monophosphorus ligand, BI-DIME, enables an efficient reaction between 4-vinyl benzoxazinanones and carboxylic acids. organic-chemistry.org This method provides structurally diverse 3,4-dihydroquinolin-2-ones bearing two contiguous stereogenic centers in good yields and with very good stereoselectivities. organic-chemistry.org Optimized conditions have yielded products with up to 98% yield, diastereoselectivities greater than 99:1, and enantioselectivities up to 97% ee. organic-chemistry.org The stereoselectivity is influenced by the electronic properties of the substrates, with electron-donating groups on the 4-vinyl benzoxazinanones enhancing stereoselectivity. organic-chemistry.org

Radical cyclizations have also been explored for the asymmetric synthesis of these scaffolds. The 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides provides 3,4-dihydroquinolin-2-ones in high yields. nih.gov A key feature of this method is the exceptionally high fidelity of chirality transfer from the enantioenriched precursors to the new stereocenter in the products, often exceeding 95%. nih.gov

A novel method for the enantioselective synthesis of highly functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones involves a domino Michael–hemiaminalization reaction followed by an oxidation step. rsc.org This process yields products with two trans contiguous stereogenic centers, achieving excellent diastereoselectivities (up to >99:1 dr) and high to excellent enantioselectivities (up to >99% ee). rsc.org

The following table summarizes the key findings of these enantioselective alkylation and cyclization techniques.

| Method | Catalyst/Reagent | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Organocatalytic [4+2]-Cyclization | Bifunctional squaramide-based organocatalyst | 2-Amino-β-nitrostyrenes and azlactones | 26–95% | 1.2:1–19:1 | 52–97% | scilit.com |

| Pd-Catalyzed Decarboxylative [4+2]-Cycloaddition | P-chiral monophosphorus ligand BI-DIME | 4-Vinyl benzoxazinanones and carboxylic acids | up to 98% | >99:1 | up to 97% | organic-chemistry.org |

| Radical Cyclization | Bu₃SnH, Et₃B/air | Axially chiral α-halo-ortho-alkenyl anilides | High | High | >95% (chirality transfer) | nih.gov |

| Michael–hemiaminalization/Oxidation | Organocatalyst | Aldehydes and ortho-nitrovinylphenols | Good | >99:1 | >99% | rsc.org |

Asymmetric Cyclocarbonylation Methodologies

Asymmetric cyclocarbonylation reactions represent a powerful tool for the construction of heterocyclic compounds. However, specific examples detailing the direct asymmetric cyclocarbonylation for the synthesis of 7-methyl-3,4-dihydroquinolin-2(1H)-one or its close analogues were not prominently featured in the reviewed literature. This remains an area with potential for future development in the stereoselective synthesis of this scaffold.

Enantioselective Buchwald-Hartwig Reaction Applications

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. Its application in an enantioselective manner can provide access to chiral nitrogen-containing heterocycles. While direct intermolecular asymmetric Buchwald-Hartwig reactions for the synthesis of 3,4-dihydroquinolin-2-ones are still under development, intramolecular variants have proven successful. nih.gov

Palladium-catalyzed intramolecular amidation of suitable precursors is a key strategy. The choice of palladium catalyst, ligand, and base allows for the efficient formation of five-, six-, and seven-membered rings from secondary amide or carbamate (B1207046) precursors. organic-chemistry.org Chiral biaryl imidazo[1,5-a]pyridine (B1214698) carbene-palladium complexes have been successfully applied to the Pd-catalyzed enantioselective desymmetric C-N cross-coupling of malonamide (B141969) derivatives, providing chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters in high yields (≤99%) and enantioselectivities (≤97:3 er). organic-chemistry.org

Multicomponent Reactions and One-Pot Sequential Syntheses of Dihydroquinolin-2(1H)-one Structures

Multicomponent reactions (MCRs) and one-pot sequential syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and improving operational simplicity.

A Rh/Pd/Cu multicatalyst system has been developed for an efficient one-pot synthesis of dihydroquinolinones. organic-chemistry.org This process involves a conjugate-addition/amidation/amidation reaction sequence that is highly modular and divergent. organic-chemistry.org The optimization of this system involved a rhodium-catalyzed conjugate addition of o-chloroarylboronic acids to acrylamides, followed by a palladium-catalyzed intramolecular amidation. organic-chemistry.org

Catalyst-free multicomponent protocols have also been reported for the synthesis of dihydroquinoline derivatives in aqueous media under ultrasound irradiation. researchgate.net For instance, the condensation of malononitrile, 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium (B1175870) acetate (B1210297) affords a wide range of dihydroquinolines in high yields (90–97%) within short reaction times (60–90 min). researchgate.net

Furthermore, an efficient one-pot, three-component condensation reaction has been utilized to prepare N-Mannich bases of tetrahydroquinoline. nih.gov This involves the reaction of formaldehyde, an amine, and tetrahydroquinoline under reflux conditions. nih.gov While this example leads to tetrahydroquinolines, the principles of multicomponent and one-pot syntheses are directly applicable to the dihydroquinolinone scaffold.

The following table highlights some of the one-pot and multicomponent reactions for the synthesis of dihydroquinolinone and related structures.

| Reaction Type | Catalysts/Conditions | Starting Materials | Product | Yield | Reference |

| One-Pot Multicatalyst Reaction | Rh/Pd/Cu catalyst system | o-Chloroarylboronic acids, acrylamides | 3,4-Dihydroquinolinones | High | organic-chemistry.org |

| Catalyst-Free Multicomponent Reaction | Ultrasound irradiation, aqueous medium | Malononitrile, 2-naphthol/resorcinol, aldehydes, ammonium acetate | Dihydroquinolines | 90–97% | researchgate.net |

| One-Pot Three-Component Condensation | Reflux, catalytic HCl | Formaldehyde, amines, tetrahydroquinoline | N-Mannich bases of tetrahydroquinoline | Good | nih.gov |

Derivatization Strategies for 7-Substituted Dihydroquinolin-2(1H)-ones

The functionalization of the 7-position of the dihydroquinolin-2(1H)-one scaffold is a key strategy for modulating the biological and chemical properties of these compounds.

Modification of the 7-Amino Moiety

The 7-amino group provides a versatile handle for further derivatization, allowing for the introduction of a wide range of functional groups and molecular scaffolds.

A significant derivatization strategy involves the coupling of amino acids and peptides to the 7-amino position. A study detailed the synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates. nih.gov This was achieved through a benzothiazole-mediated method, resulting in the formation of six new monopeptides, seven new dipeptides, and two deprotected monopeptide dihydroquinolinone conjugates. nih.gov These modifications are often pursued to enhance the biological activity of the parent molecule. nih.govresearchgate.net

The introduction of a trifluoromethyl group can also be considered a modification, as demonstrated in the synthesis of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one from m-phenylenediamine (B132917) and ethyl 4,4,4-trifluoroacetoacetate. nih.gov This modification can significantly alter the electronic properties and bioavailability of the molecule. nih.gov

Introduction of Other Functional Groups at Position 7

The strategic introduction of various functional groups at the C7 position of the 3,4-dihydroquinolin-2(1H)-one nucleus is crucial for modulating the pharmacological properties of the resulting molecules. Methodologies for such functionalization often leverage the principles of electrophilic aromatic substitution and modern cross-coupling reactions. The reactivity of the benzene (B151609) ring in the dihydroquinolinone system is influenced by the electronic nature of the lactam moiety.

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents on aromatic and heteroaromatic systems. nih.gov While specific applications to the C7 position of 3,4-dihydroquinolin-2(1H)-ones are an area of ongoing research, general principles of transition-metal-catalyzed C-H activation can be extrapolated. nih.gov Catalytic systems based on palladium, rhodium, and iridium have shown efficacy in directing functionalization to specific C-H bonds, often guided by a directing group on the nitrogen atom. rsc.org These reactions can facilitate the introduction of aryl, alkyl, and other functional groups.

Traditional electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can also be employed to introduce functional groups onto the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. For instance, the synthesis of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives has been reported, which can serve as versatile intermediates for further functionalization through diazotization and subsequent nucleophilic substitution reactions.

A notable example involves the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, which can be achieved through a microwave-assisted method. niscpr.res.in The hydroxyl group at the 7-position can then be further modified. For example, it can be alkylated to introduce ether linkages, a common strategy in drug discovery to enhance metabolic stability and lipophilicity. A patented method describes the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which serves as a key intermediate for the synthesis of various pharmaceutical agents. google.com This intermediate can undergo various reactions at the hydroxyl group to introduce a wide array of functionalities.

The following table summarizes some examples of functional group introductions at the C7 position of the quinolinone scaffold, providing a glimpse into the chemical space accessible from this versatile core.

| Starting Material | Reagents and Conditions | Functional Group Introduced | Reference |

| 3-Hydroxyaniline | Di-tert-butyl dicarbonate, 3-chloropropionyl chloride, AlCl3, NH3/MeOH | 7-Hydroxy | google.com |

| 7-Hydroxy-4-methylquinolin-2(1H)-one | Alkyl halide, Base | 7-Alkoxy | niscpr.res.in |

| 6-Amino-3,4-dihydroquinolin-2(1H)-one | NaNO2, HCl; CuX (X = Cl, Br, CN) | 7-Halo, 7-Cyano | N/A |

Sustainable and Environmentally Benign Synthetic Routes for Dihydroquinolin-2(1H)-ones

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The development of sustainable routes to dihydroquinolin-2(1H)-ones focuses on the use of safer solvents, catalytic methods, and energy-efficient processes. mdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. nih.gov The synthesis of quinolinone derivatives has been shown to benefit from microwave assistance. For instance, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one has been efficiently carried out using microwave irradiation. niscpr.res.in This method offers a significant advantage in terms of energy efficiency and throughput. The application of microwave heating can be particularly beneficial for condensation and cyclization reactions that are often involved in the synthesis of the dihydroquinolinone core. nih.gov

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov Biocatalytic methods operate under mild reaction conditions, typically in aqueous media, and can lead to the formation of enantiomerically pure products. While specific biocatalytic routes to 7-Methyl-3,4-dihydroquinolin-2(1H)-one are still under development, the broader application of biocatalysis in the synthesis of nitrogen-containing heterocycles is well-established. Enzymes such as monoamine oxidases and peroxidases have been employed in the synthesis of quinolines and 2-quinolones. This approach holds significant promise for the development of sustainable manufacturing processes for dihydroquinolinone derivatives.

Catalytic Annulation Reactions:

The development of catalytic annulation reactions of α,β-unsaturated N-arylamides provides a versatile and atom-economical route to dihydroquinolin-2(1H)-ones. mdpi.com These reactions can be catalyzed by various transition metals or can proceed through radical pathways, offering a range of options to control the substitution pattern of the final product. Metal-free protocols have also been developed, further enhancing the environmental credentials of these synthetic routes. mdpi.com These methods often tolerate a wide range of functional groups, allowing for the synthesis of diverse libraries of dihydroquinolinone derivatives. mdpi.com

The following table provides a comparative overview of different synthetic approaches, highlighting the advantages of sustainable methods.

| Synthetic Approach | Key Features | Advantages |

| Conventional Heating | Traditional solvent-based reactions | Well-established procedures |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free | Reduced reaction times, higher yields, energy efficient |

| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, environmentally friendly |

| Catalytic Annulation | Atom-economical ring formation | High efficiency, functional group tolerance |

Investigative Studies on Biological Activities and Pharmacological Potential of Dihydroquinolin 2 1h One Derivatives

Anticancer Research and Antiproliferative Effects

The quest for novel anticancer agents has led researchers to investigate 3,4-dihydroquinolin-2(1H)-one derivatives for their ability to inhibit cancer cell growth and proliferation. These studies have spanned various types of cancer and have begun to shed light on the mechanisms underlying their cytotoxic effects.

Glioblastoma multiforme (GBM) is an aggressive and challenging brain tumor, partly due to the formation of new blood vessels that support tumor growth, a process known as angiogenesis. nih.gov A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Consequently, inhibiting VEGFR2 is a critical therapeutic strategy for GBM. nih.gov

In a recent study, 23 novel analogues of 3,4-dihydroquinolin-2(1H)-one were synthesized and evaluated for their potential as VEGFR2 inhibitors for GBM treatment. bohrium.comnih.gov The antiproliferative effects of these compounds were tested on U87-MG and U138-MG, two human glioblastoma cell lines. nih.govnih.gov Several of the synthesized analogues demonstrated significant potency in reducing the viability of these cancer cells. nih.gov Notably, compounds identified as 4m, 4q, 4t, and 4u showed marked efficacy, with compound 4m being the most potent. nih.govbohrium.com The effectiveness of these compounds was substantially higher than that of temozolomide (B1682018) (TMZ), a standard chemotherapy agent for GBM. bohrium.comnih.gov

The table below summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

| Compound | Cell Line | IC50 (μM) |

| 4m | U87-MG & U138-MG | 4.20 |

| 4u | U87-MG & U138-MG | 7.96 |

| 4q | U87-MG & U138-MG | 8.00 |

| 4t | U87-MG & U138-MG | 10.48 |

| Temozolomide (TMZ) | U87-MG | 92.90 |

| Temozolomide (TMZ) | U138-MG | 93.09 |

This table presents the IC50 values of select 3,4-dihydroquinolin-2(1H)-one analogues against glioblastoma cell lines, as reported in the source material. nih.govbohrium.comnih.gov

These findings underscore the potential of 3,4-dihydroquinolin-2(1H)-one analogues as promising therapeutic agents for targeting VEGFR2 in the treatment of glioblastoma. nih.govbohrium.com

The anticancer potential of dihydroquinolin-2(1H)-one derivatives has been evaluated across a range of human cancer cell lines. In one study, a series of novel 8-phenyltetrahydroquinolinone derivatives were synthesized and assessed for cytotoxicity. nih.govresearchgate.net One particular derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a), exhibited potent cytotoxic activity against human lung cancer cells (A549) and colon cancer cells (HCT-116). nih.govresearchgate.netmostwiedzy.pl

Another investigation into 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives tested their cytotoxic effects on the human breast adenocarcinoma cell line (MCF-7) and the human promyelocytic leukemia cell line (HL-60). nih.gov All synthesized analogs in this series showed cytotoxic activity in the low micromolar range against both cell lines, with a generally higher potency observed against the HL-60 cells. nih.gov To assess selectivity, selected compounds were also tested against normal human umbilical vein endothelial cells (HUVEC), with one derivative showing over 5-fold more cytotoxicity to the cancer cells than the normal cells. nih.gov

Further research on a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated cytotoxic effects on A549, HCT-116, and MCF-7 cell lines with the following IC50 values after 48 hours of treatment. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| BAPPN | A549 | Lung Carcinoma | 9.96 |

| BAPPN | HCT-116 | Colon Carcinoma | 23 |

| BAPPN | MCF-7 | Breast Adenocarcinoma | 3.1 |

This table displays the IC50 values for the compound BAPPN against various cancer cell lines. nih.gov

These studies collectively indicate that the dihydroquinolin-2(1H)-one scaffold is a promising starting point for the development of cytotoxic agents against various cancers. nih.govnih.govnih.gov

Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a drug. For the 3,4-dihydroquinolin-2(1H)-one analogues designed for glioblastoma, the primary mechanism is the inhibition of the VEGFR2 kinase. nih.gov Molecular docking and dynamics studies confirmed that these compounds have strong binding interactions within the VEGFR2 binding pocket, which supports their observed anti-cancer activity. nih.govnih.gov

In studies of other quinolinone derivatives, the mechanism involves the induction of programmed cell death, or apoptosis. nih.govnih.gov The potent compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was found to induce cell cycle arrest at the G2/M phase in cancer cells. nih.govresearchgate.netnih.gov This arrest prevents the cells from dividing and ultimately leads to apoptotic cell death through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.netnih.gov The activation of effector caspases, such as caspase-3 and caspase-7, is a key step in this process. mostwiedzy.pl

The derivative BAPPN was found to exert its cytotoxic action by up-regulating apoptotic proteins like caspase-3 and the tumor suppressor protein p53. nih.gov Simultaneously, it down-regulated proteins associated with cell proliferation and angiogenesis, such as VEGF, PCNA, and Ki67. nih.gov

Cardiovascular Activity Studies

Derivatives of 3,4-dihydroquinolin-2(1H)-one have also been investigated for their effects on the cardiovascular system, specifically for their potential to relax blood vessels and lower blood pressure.

Research has been conducted to explore the vasorelaxing (blood vessel widening) properties of these compounds. nih.gov A study focusing on the structure-activity relationships of α-methylidene-γ-butyrolactone-bearing quinolin-2(1H)-ones and their 3,4-dihydro derivatives revealed several key findings. nih.gov The 3,4-dihydro counterparts consistently exhibited more potent vasorelaxing activity than the unsaturated quinolin-2(1H)-ones. nih.gov

The position of the substituent on the quinolinone ring was also found to be critical. Derivatives with the substituent at the 7-position were more active than those substituted at the 6-position, which in turn were more active than the 8-substituted compounds. nih.gov The vasorelaxing effect was shown to be dose-dependent. The most potent compound identified in this series was 7-[(2,3,4,5-tetrahydro-4-methylidene-5-oxo-2-phenyfuran-2-yl)methoxy]-quinolin-2(1H)-one, which had an IC50 of 9.2 μM on potassium chloride (KCl)-induced vasoconstriction in pig coronary arteries. nih.gov

Building on their vasorelaxant properties, dihydroquinolin-2(1H)-one derivatives have been explored as potential antihypertensive agents for the treatment of high blood pressure. asianpubs.orgresearchgate.net Specific research efforts have focused on synthesizing novel N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl}guanidines as potential drugs for hypertension. asianpubs.org The rationale for these syntheses is based on the established role of vasodilation in reducing blood pressure. By designing molecules that can effectively relax blood vessels, researchers aim to develop new therapeutic options for managing hypertension. asianpubs.orgresearchgate.net

Enzyme Inhibition Profiles

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been the subject of various studies to evaluate their potential as enzyme inhibitors, targeting a range of enzymes implicated in different disease pathways.

Carbonic Anhydrase (CA) Enzyme Inhibition, focusing on hCA I, II, IV, and IX Isoforms

The 7-amino-3,4-dihydro-1H-quinolin-2-one was found to be a weak inhibitor of the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the micromolar range. nih.gov It also demonstrated weak inhibition of hCA III, IV, VA, VI, and XIII. nih.gov However, it showed more potent inhibition against the cytosolic isoform hCA VII and the transmembrane, tumor-associated isoforms hCA IX, XII, and XIV, with Kᵢ values in the nanomolar to low micromolar range. nih.gov

Further derivatization of the 7-amino group has been explored to understand the structure-activity relationship. nih.gov A series of derivatives were synthesized and evaluated for their inhibitory activity against hCA I, II, IV, and IX. The tumor-associated isoform hCA IX was the most inhibited, with Kᵢ values ranging from 243.6 to 2785.6 nM. bohrium.comnih.gov In contrast, the membrane-anchored hCA IV was not inhibited by these compounds. bohrium.comnih.gov Most of the synthesized derivatives were found to be weak inhibitors of hCA I and II. bohrium.comnih.gov

The inhibition mechanism of these lactam-based compounds is considered distinct from that of coumarins, another class of CA inhibitors. Unlike coumarins, the lactam ring of the dihydroquinolinone scaffold does not appear to undergo hydrolysis to exert its inhibitory effect. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 7-amino-3,4-dihydro-1H-quinolin-2-one Derivatives Data presented for 7-amino derivatives as a proxy for the potential of the dihydroquinolin-2(1H)-one scaffold.

| Isoform | Inhibition Profile | Kᵢ Range (nM) |

|---|---|---|

| hCA I | Weak Inhibition | >1000 |

| hCA II | Weak Inhibition | >1000 |

| hCA IV | No Inhibition | - |

p38 MAP Kinase Inhibitory Activity

The dihydroquinolinone and quinolinone pharmacophores have been identified as promising scaffolds for the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govresearchgate.net p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases. researchgate.net

Research in this area has shown that modifications to the dihydroquinolinone core can lead to enhanced p38 inhibitory activity. nih.gov A study focusing on substitutions at the C-7 position of the quinolinone ring, using amino acid side chains, resulted in a series of highly potent compounds in p38 enzyme assays. nih.gov While specific data for 7-Methyl-3,4-dihydroquinolin-2(1H)-one is not provided in the reviewed literature, the general findings suggest that the 7-position is a critical site for modification to achieve potent p38 MAP kinase inhibition. Further optimization of these compounds aims to translate their in vitro enzyme inhibition into effective whole-blood activity by modifying their physical properties. nih.gov

Human Glycogen (B147801) Phosphorylase a Inhibition

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as potential inhibitors of human glycogen phosphorylase a (hGPa). tandfonline.com Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. nih.govmdpi.com Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling blood glucose levels. nih.gov

Studies have explored the synthesis of a series of substituted indoles coupled to six- and seven-membered cyclic lactams, including the 3,4-dihydroquinolin-2(1H)-one ring system, and evaluated their role as hGPa inhibitors. tandfonline.com The structure-activity relationship (SAR) of both the indole (B1671886) moiety and the lactam ring has been a focus of these investigations. tandfonline.com Although specific inhibitory data for 7-Methyl-3,4-dihydroquinolin-2(1H)-one were not found, the research indicates that the dihydroquinolinone scaffold is a viable starting point for designing hGPa inhibitors.

Human Thymidylate Synthase Allosteric Inhibition

Currently, there is no available scientific literature that specifically investigates 7-Methyl-3,4-dihydroquinolin-2(1H)-one or its closely related derivatives as allosteric inhibitors of human thymidylate synthase. The existing research on thymidylate synthase inhibitors primarily focuses on other chemical scaffolds.

Antimicrobial Investigations

The quinoline and quinolone ring systems are well-established pharmacophores in the development of antimicrobial agents. nih.govmdpi.com Consequently, derivatives of 3,4-dihydroquinolin-2(1H)-one have also been explored for their potential antimicrobial activities.

Antibacterial Activity (e.g., against E. coli DNA GyraseB, Mycobacterium tuberculosis)

While specific studies on the antibacterial activity of 7-Methyl-3,4-dihydroquinolin-2(1H)-one against E. coli DNA GyraseB and Mycobacterium tuberculosis are not detailed in the available literature, the broader class of quinoline and quinolone derivatives has been extensively studied for these activities.

E. coli DNA GyraseB Inhibition:

Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs. nih.govresearchgate.net Quinolones, a major class of antibiotics, exert their effect by inhibiting DNA gyrase and topoisomerase IV. mdpi.com While there is a wealth of information on quinolone derivatives, specific data for dihydroquinolin-2(1H)-one derivatives as DNA gyrase inhibitors is less common. However, the structural similarities suggest potential for this scaffold to be explored for DNA gyrase inhibition.

Activity against Mycobacterium tuberculosis :

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. mdpi.comnih.gov Quinolone derivatives have shown promise in this area. rsc.orgnih.gov A review of the literature indicates that some 2O-THQ (3,4-dihydro-2(1H)-quinolinone) alkaloids have demonstrated significant antimycobacterial activity. For instance, Suadimin A showed notable activity against Mycobacterium tuberculosis. bohrium.com This suggests that the dihydroquinolinone scaffold could be a valuable starting point for the development of new anti-tuberculosis drugs. Further research into derivatives such as 7-Methyl-3,4-dihydroquinolin-2(1H)-one could yield promising candidates.

Antifungal Activity

The 3,4-dihydroquinolin-2(1H)-one scaffold and its derivatives have been a subject of investigation for their potential as antifungal agents. Research has shown that modifications to this core structure can yield compounds with notable activity against various fungal pathogens. icm.edu.plnih.gov A study involving the synthesis of novel quinolinone-containing 1,3,5-triazine (B166579) derivatives found that certain compounds exhibited moderate activity against fungi. icm.edu.pl Specifically, derivatives were tested against Aspergillus niger and Candida albicans, with some showing measurable zones of inhibition. icm.edu.pl

Similarly, research into 4-Hydroxy-1H-quinolin-2-one derivatives, a related class of compounds, demonstrated that while antibacterial effects were limited, synthesized compounds exhibited mild to potent antifungal activity against C. albicans and mild activity against A. niger and A. clavatus. researchgate.net Chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) structure have also been synthesized and tested, with one compound in particular, H4, showing very high inhibitory activity against the plant pathogen Phytophthora capsici, with a median effect concentration (EC50) value of 5.2 μg/mL. nih.gov The versatility of the quinoline and quinolinone core in forming heterocyclic compounds enhances its significance in the development of new antifungal agents. icm.edu.plnih.gov

Table 1: Antifungal Activity of Selected Dihydroquinolin-2(1H)-one and Related Derivatives

| Compound Class | Fungal Strain | Observed Activity | Source |

|---|---|---|---|

| Quinolinone-1,3,5-triazine derivatives | Aspergillus niger | Moderately active | icm.edu.pl |

| Quinolinone-1,3,5-triazine derivatives | Candida albicans | Moderately active | icm.edu.pl |

| 4-Hydroxy-1H-quinolin-2-one derivatives | Candida albicans (MTCC 227) | Potent to mild activity | researchgate.net |

| 4-Hydroxy-1H-quinolin-2-one derivatives | Aspergillus niger (MTCC 282) | Mild activity | researchgate.net |

| Chalcone-tetrahydroquinoline derivative (H4) | Phytophthora capsici | High inhibitory activity (EC50 = 5.2 μg/mL) | nih.gov |

Evaluation for General Antimicrobial Properties

Derivatives of the dihydroquinolin-2(1H)-one scaffold are known for a broad spectrum of biological activities, including general antimicrobial properties. icm.edu.pl The inherent structure of quinolines has been a foundation for developing various antimicrobial agents due to the potential for versatile derivatization. nih.govnih.gov

In one study, a series of novel quinolinone-containing 1,3,5-triazine derivatives were synthesized and screened for their antimicrobial activity. icm.edu.pl The evaluation was conducted against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Proteus vulgaris, Pseudomonas aeruginosa). icm.edu.pl The results indicated that several of the synthesized compounds demonstrated moderate activity against these bacterial strains. icm.edu.pl Other related heterocyclic structures, such as 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives, have also been evaluated, showing significant inhibitory activity against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive Staphylococcus aureus. nih.gov Research on dihydroquinazolinone derivatives also revealed considerable activity against several bacterial strains, with some compounds showing a minimum inhibitory concentration (MIC) of 0.25 mg/mL against Bacillus subtilis and Lactobacillus rhamnosus. researchgate.net These findings underscore the potential of the broader class of quinolinone-related heterocycles in the development of new antimicrobial agents. nih.gov

Table 2: General Antimicrobial Activity of Dihydroquinolin-2(1H)-one Analogs and Related Compounds

| Compound Class | Bacterial Strain | Type | Observed Activity | Source |

|---|---|---|---|---|

| Quinolinone-1,3,5-triazine derivatives | Bacillus subtilis | Gram-positive | Moderate activity | icm.edu.pl |

| Quinolinone-1,3,5-triazine derivatives | Staphylococcus aureus | Gram-positive | Moderate activity | icm.edu.pl |

| Quinolinone-1,3,5-triazine derivatives | Proteus vulgaris | Gram-negative | Moderate activity | icm.edu.pl |

| Quinolinone-1,3,5-triazine derivatives | Pseudomonas aeruginosa | Gram-negative | Moderate activity | icm.edu.pl |

| Dihydroquinazolinone derivative (4d) | Bacillus subtilis | Gram-positive | MIC = 0.25 mg/mL | researchgate.net |

| Dihydropyrimidine-2(1H)-one derivatives | Escherichia coli | Gram-negative | Significant activity (MIC = 32, 64 μg/ml) | nih.gov |

Neurobiological and Central Nervous System (CNS)-Related Research

Potential as Sigma-1 Receptor Antagonists

The 3,4-dihydro-2(1H)-quinolinone scaffold has been identified as a promising base for developing novel antagonists for the sigma-1 receptor (σ1R). drugbank.comnih.gov The sigma-1 receptor is a unique intracellular protein primarily located in the endoplasmic reticulum and is implicated in a variety of cellular functions and CNS-related conditions. nih.govbiorxiv.org

A series of new 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. drugbank.comnih.gov Structure-activity relationship studies led to the identification of a particularly promising derivative, 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (compound 35). drugbank.comnih.gov This compound demonstrated a very high binding affinity for the sigma-1 receptor, with a Ki value of 1.22 nM. drugbank.comnih.gov Furthermore, it exhibited high selectivity for the sigma-1 receptor over the sigma-2 receptor, with a selectivity ratio of 1066-fold. drugbank.comnih.gov Functional assays confirmed that this compound acts as an antagonist of the sigma-1 receptor. drugbank.comnih.gov Its potential therapeutic application was further suggested by its dose-dependent anti-nociceptive effects in a formalin test, indicating its potential as an analgesic for pain treatment. drugbank.comnih.gov

Table 3: Sigma-1 Receptor Binding Affinity of a Lead Dihydroquinolin-2(1H)-one Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | σ1/σ2 Selectivity | Source |

|---|---|---|---|---|

| 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone | Sigma-1 (σ1) | 1.22 nM | 1066-fold | drugbank.comnih.gov |

Dopamine (B1211576) Receptor D2 (D2R) Modulation

The 3,4-dihydroquinolin-2(1H)-one framework is a key structural component of aripiprazole, a well-known modulator of the dopamine D2 receptor (D2R). This has prompted research into novel derivatives of this scaffold as potential D2R modulators for therapeutic applications. nih.gov Dopamine D2 receptors are a primary target in the treatment of schizophrenia and can also be relevant in therapies for depression and anxiety. nih.gov

In a pilot study, a new series of 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated in vitro for their D2R affinity. nih.gov The preliminary structure-activity relationship analysis identified compound 5e as having the highest affinity for the D2R among the newly synthesized compounds. nih.gov Importantly, this compound also showed a very low cytotoxic profile and a high predicted probability of crossing the blood-brain barrier, which are crucial characteristics for CNS-active drugs. nih.gov However, molecular modeling simulations suggested that its binding mode to the D2R was different from that of a reference compound, which might explain its comparatively reduced affinity. nih.gov This line of research highlights the potential of the dihydroquinolin-2(1H)-one core in designing novel molecules that can modulate dopaminergic pathways. nih.gov

Implications in CNS Disorders

Derivatives of 3,4-dihydroquinolin-2(1H)-one have shown potential relevance for several central nervous system (CNS) disorders, primarily through their interaction with key neurological targets like the sigma-1 and dopamine D2 receptors. drugbank.comnih.govnih.gov

The role of these derivatives as potent and selective sigma-1 receptor antagonists suggests their potential use in treating conditions where this receptor is implicated, such as neuropathic pain. drugbank.comnih.gov The demonstrated analgesic effects of a lead compound in preclinical models support this possibility. drugbank.comnih.gov The sigma-1 receptor is known to modulate various neurotransmitter systems, and its antagonists are being investigated for a range of neuropsychiatric disorders. sigmaaldrich.comnih.gov

Furthermore, the structural similarity of the dihydroquinolin-2(1H)-one core to aripiprazole, a D2R partial agonist, positions these derivatives as candidates for treating psychiatric disorders. nih.gov D2 receptors are a critical target in the management of schizophrenia, and their modulation is also a strategy for addressing depression and anxiety. nih.gov The development of novel D2R modulators with favorable properties like low cytotoxicity and the ability to penetrate the blood-brain barrier is an active area of research. nih.gov Additionally, the broader quinolinone scaffold has been explored for its potential in treating neurodegenerative conditions like Alzheimer's disease by targeting other CNS proteins, such as acetylcholinesterase (AChE). nih.govwalshmedicalmedia.comresearchgate.net

Structure Activity Relationship Sar Elucidation for Dihydroquinolin 2 1h One Scaffolds

Impact of Substituent Position on Biological Activity (e.g., C-6, C-7, C-8 Positions)

The position of substituents on the aromatic ring of the dihydroquinolin-2(1H)-one scaffold dramatically influences the molecule's interaction with biological targets. Studies comparing substitutions at the C-6, C-7, and C-8 positions reveal that even minor positional shifts of a functional group can lead to significant changes in efficacy and selectivity.

Research has shown that substitution on the benzenoid ring of the quinolinone core can be a determining factor for biological activity. For instance, in a series of 4-hydroxy-1H-quinolin-2-ones, substitutions at the C-6 position were found to positively influence the inhibition of oxygen evolution rate (OER) in spinach chloroplasts, suggesting an impact on photosystem II. mdpi.com A computational study using Density Functional Theory (DFT) on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives analyzed the effect of placing both electron-donating and electron-withdrawing substituents at the C-6 and C-7 positions. researchgate.net This analysis found that groups such as methyl (CH3), cyano (CN), and chloro (Cl) at either position increase the compound's hydrophobic capacity. researchgate.net

Specifically for the 7-methyl substitution, its presence is a key feature in several active compounds. While direct comparisons of a methyl group across all positions on a single biological target are not always available in a single study, the prevalence of 7-substituted analogs in potent molecules suggests this position is often favorable for interaction with target proteins. The electronic and steric properties imparted by a substituent at C-7 can modulate binding affinity and molecular conformation, thereby fine-tuning the biological response.

Table 1: Effect of Substituent Position on Hydrophobicity

| Substituent | Position | Effect on Hydrophobicity (cLogP) | Reference |

|---|---|---|---|

| CH₃ | C-6 | Increase | researchgate.net |

| CH₃ | C-7 | Increase | researchgate.net |

| CN | C-6 | Increase | researchgate.net |

| CN | C-7 | Increase | researchgate.net |

| Cl | C-6 | Increase | researchgate.net |

| Cl | C-7 | Increase | researchgate.net |

| COCH₃ | C-6 | Increase | researchgate.net |

| COCH₃ | C-7 | Increase | researchgate.net |

Influence of Functional Group Substitutions on Activity Profiles

Beyond the position, the nature of the functional group substituted onto the dihydroquinolin-2(1H)-one scaffold plays a pivotal role in defining the compound's biological activity profile. A wide array of functional groups, from simple alkyl and halo groups to more complex aromatic systems, have been investigated to probe their effects on potency and selectivity.

In one study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors, various substitutions were explored. mdpi.com It was found that a 4-chlorobenzylidene group provided high activity, suggesting that halogen substitution can enhance interactions with the target. mdpi.com Conversely, replacing the chlorine with fluorine resulted in a slight decrease in activity. mdpi.com The introduction of a nitro group (an electron-withdrawing group) showed limited activity, suggesting this type of substitution may not be favorable for bioactivity in this specific context. mdpi.com In contrast, extended aromatic systems, such as a biphenyl (B1667301) moiety, appeared to enhance activity, while adding a chloro-substituent to that biphenyl group led to a notable decrease in bioactivity. mdpi.com

Another study on quinazoline (B50416) derivatives, a related heterocyclic scaffold, highlighted the impact of methoxy (B1213986) group positioning on cytotoxicity and tubulin polymerization. rsc.org Moving a methoxy substituent from the ortho- to meta- to para-position on a styryl ring resulted in a progressive reduction in both cytotoxicity and tubulin polymerization inhibition. rsc.org This demonstrates the critical influence of the electronic and steric effects of functional groups based on their precise location.

Table 2: Influence of Functional Group Substitution on Biological Activity of Dihydroquinolinone Analogs

| Substituent Group | Observation | Reference |

|---|---|---|

| 4-Chlorobenzylidene | High activity, may enhance target interaction | mdpi.com |

| 4-Fluorobenzylidene | Slightly lower activity compared to chloro-analog | mdpi.com |

| N'-(4-Nitrobenzylidene) | Limited activity, suggesting EWGs may not boost bioactivity | mdpi.com |

| N′-([1,1′-Biphenyl]-4-ylmethylene) | Enhanced activity, suggesting a role for extended aromatic systems | mdpi.com |

| N′-((4′-chloro-[1,1′-Biphenyl]-4-yl)methylene) | Notable decrease in bioactivity compared to unsubstituted biphenyl | mdpi.com |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. mhmedical.com Since biological systems like enzymes and receptors are chiral, they can interact differently with the enantiomers of a chiral drug. nih.gov The dihydroquinolin-2(1H)-one scaffold can possess chiral centers, particularly at the C-3 and C-4 positions, making stereochemistry a critical factor in its biological activity.

The two enantiomers of a chiral drug can exhibit significant differences in their pharmacologic behavior. nih.gov One enantiomer may be biologically active while the other is inactive, or they may have entirely different biological effects. nih.gov This is because the specific 3D shape of a molecule is crucial for it to fit correctly into the binding site of a biological target. mhmedical.com

For dihydroquinolin-2(1H)-one derivatives, the introduction of a substituent at the C-3 or C-4 position can create a stereocenter. For example, in a study of 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, the conformation of the amino group at the C-3 position was analyzed. researchgate.net It was found that equatorial isomers are more stable than their axial counterparts, which could influence how the molecule presents itself to its biological target. researchgate.net While this specific study focused on conformational stability, it underscores the importance of the 3D arrangement. In broader medicinal chemistry, it has been shown that stereochemistry can significantly affect a drug's uptake, metabolism, distribution, and target binding. mdpi.com Therefore, the synthesis of enantiomerically pure dihydroquinolinones is often a key step in drug development to isolate the more active and safer isomer.

Pharmacophore Modification and Optimization Strategies

Pharmacophore modeling is a key strategy in computer-aided drug design that identifies the essential three-dimensional features of a molecule responsible for its biological activity. dovepress.com For the dihydroquinolin-2(1H)-one scaffold, pharmacophore modification and optimization are employed to enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.netnih.gov

Optimization strategies often involve iterative cycles of design, synthesis, and biological testing. One common approach is "scaffold hopping," where the core structure is replaced with a different, but functionally similar, scaffold to discover new chemical entities with improved properties. nih.gov For instance, optimizations of a lead compound led to the development of novel N-aryl-3,4-dihydroquinoxalin-2(1H)-ones, which, despite having a different core, exhibited potent antitumor activity by inhibiting tubulin polymerization. nih.gov

Another strategy involves modifying the substituents based on an established pharmacophore model. For VEGFR-2 inhibitors, the indolin-2-one scaffold (structurally related to dihydroquinolinone) is considered a privileged pharmacophore that binds to the hinge region of the enzyme's active site. mdpi.com Design strategies based on this model involve modifying different parts of the molecule to enhance interactions with key areas of the binding pocket, such as the ATP active site and the linker region. mdpi.com These modifications can include bioisosteric replacements, extending parts of the molecule, or ring closures to create more rigid and potent analogs. mdpi.com Such hit-to-lead structural optimizations have successfully led to the discovery of highly potent and selective inhibitors for targets like phosphodiesterase 5 (PDE5). nih.gov

Following a comprehensive search for scientific literature and data, it has been determined that specific computational chemistry studies focusing solely on the compound 7-Methyl-3,4-dihydroquinolin-2(1H)-one are not available in the public domain.

The detailed research findings required to populate the requested article outline—including specific molecular docking scores against VEGFR2 kinase, E. coli DNA Gyrase B, human topoisomerase II β, and hTS; molecular dynamics simulation results; and precise data from Density Functional Theory (DFT) calculations such as HOMO-LUMO energy gaps and global reactivity descriptors—could not be located for this particular molecule.

While a significant body of research exists for the broader class of quinolinone derivatives, the explicit instructions to focus solely on "7-Methyl-3,4-dihydroquinolin-2(1H)-one" and to not introduce information outside this direct scope prevent the use of data from related but distinct chemical structures.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes the mandatory data tables and detailed research findings for "7-Methyl-3,4-dihydroquinolin-2(1H)-one" at this time.

Computational Chemistry and in Silico Methodologies in Dihydroquinolin 2 1h One Research

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Prediction and Comparison with Spectroscopic Data (IR, NMR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules such as 7-Methyl-3,4-dihydroquinolin-2(1H)-one. These theoretical calculations can provide valuable information about the vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure and understand its electronic environment.

The process typically involves optimizing the geometry of the molecule to its lowest energy state. Following this, frequency calculations are performed to predict the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule. Similarly, NMR shielding constants can be calculated and converted into chemical shifts. These predicted spectra can then be compared with experimentally obtained spectra. A strong correlation between the predicted and experimental data provides a high degree of confidence in the structural assignment. nih.gov

For 7-Methyl-3,4-dihydroquinolin-2(1H)-one, a hypothetical comparison between predicted and experimental spectroscopic data is presented below. Such a comparison is crucial for validating the computational model and ensuring its accuracy for further predictions.

Table 1: Hypothetical Comparison of Predicted and Experimental IR Frequencies for 7-Methyl-3,4-dihydroquinolin-2(1H)-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3400 | 3395 |

| C-H stretch (aromatic) | 3100-3000 | 3080-3010 |

| C-H stretch (aliphatic) | 2980-2850 | 2960-2870 |

| C=O stretch | 1680 | 1675 |

Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for 7-Methyl-3,4-dihydroquinolin-2(1H)-one

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H | 8.5 | 8.4 |

| Aromatic-H | 7.2-6.8 | 7.1-6.7 |

| CH₂ (position 3) | 2.6 | 2.5 |

| CH₂ (position 4) | 2.9 | 2.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.comnih.gov These models are instrumental in predicting the activity of new or untested compounds, thereby guiding the synthesis of more potent analogues. allsubjectjournal.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For 7-Methyl-3,4-dihydroquinolin-2(1H)-one, this would involve a dataset of substituted dihydroquinolinones.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical, electronic, topological, and steric properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Table 3: Hypothetical QSAR Model for a Series of Dihydroquinolinone Derivatives

| Compound | Log(1/IC₅₀) (Experimental) | Log(1/IC₅₀) (Predicted) | LogP | Molar Refractivity | Dipole Moment |

|---|---|---|---|---|---|

| 7-Methyl-3,4-dihydroquinolin-2(1H)-one | 5.2 | 5.1 | 2.1 | 50.5 | 3.2 |

| Derivative 1 | 5.5 | 5.4 | 2.5 | 55.2 | 3.5 |

| Derivative 2 | 4.8 | 4.9 | 1.8 | 48.1 | 3.0 |

In Silico Assessment of Pharmacokinetic Properties for Drug Discovery Initiatives

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a lead compound, which include its absorption, distribution, metabolism, and excretion (ADME). In silico methods provide a rapid and cost-effective way to predict these properties, helping to identify and eliminate compounds with unfavorable ADME profiles at an early stage. sciensage.infoeijppr.com

For 7-Methyl-3,4-dihydroquinolin-2(1H)-one, various computational tools can be employed to predict its pharmacokinetic properties. These predictions are often based on established models that correlate molecular structure with properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 4: Predicted Pharmacokinetic Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

| Property | Predicted Value | Method/Tool |

|---|---|---|

| Human Intestinal Absorption | High | Rule-based models (e.g., Lipinski's Rule of Five) |

| Blood-Brain Barrier Permeability | Low | Predictive models based on molecular size and polarity |

| P-glycoprotein Substrate | No | Machine learning models |

| CYP2D6 Inhibitor | Unlikely | Structure-based pharmacophore models |

These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing candidates for further development and for guiding chemical modifications to improve the pharmacokinetic profile of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Advanced Analytical Techniques in Dihydroquinolin 2 1h One Research

High-Resolution Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For 7-Methyl-3,4-dihydroquinolin-2(1H)-one, both ¹H and ¹³C NMR provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum of 7-Methyl-3,4-dihydroquinolin-2(1H)-one is expected to show distinct signals corresponding to each unique proton environment. The aliphatic protons of the dihydro- portion of the ring typically appear as two triplets in the upfield region. The aromatic protons on the benzene (B151609) ring will show a splitting pattern consistent with a 1,2,4-trisubstituted system. A characteristic singlet for the methyl group protons would be observed, and a broad singlet corresponding to the N-H proton of the lactam is also expected.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide group, which appears significantly downfield. The spectrum also displays signals for the aromatic carbons (both protonated and quaternary) and the aliphatic carbons of the saturated ring portion. The methyl group provides a distinct upfield signal. beilstein-journals.org

LC-NMR for Isomer Differentiation: In syntheses that could potentially yield isomeric products (e.g., 5-methyl or 6-methyl derivatives), Liquid Chromatography-NMR (LC-NMR) is an invaluable technique. It allows for the physical separation of isomers by HPLC, followed by direct NMR analysis of each isolated fraction, confirming the exact position of the methyl group on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Methyl-3,4-dihydroquinolin-2(1H)-one

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| N-H | ~8.0-9.5 (broad s) | - |

| C2-C=O | - | ~170 |

| C3-CH₂ | ~2.9-3.1 (t) | ~30 |

| C4-CH₂ | ~2.6-2.8 (t) | ~39 |

| C4a | - | ~128 |

| C5-CH | ~7.1-7.2 (d) | ~127 |

| C6-CH | ~6.9-7.0 (d) | ~128 |

| C7-C | - | ~138 |

| C8-CH | ~6.8-6.9 (s) | ~116 |

| C8a | - | ~137 |

| 7-CH₃ | ~2.3-2.4 (s) | ~21 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. rsc.org When coupled with Liquid Chromatography (LC-MS), it also serves as a powerful tool for purity analysis. mdpi.comekb.eg

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For 7-Methyl-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₁NO), the expected m/z value for the [M+H]⁺ ion would be approximately 162.0913, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide this mass with high accuracy, distinguishing it from other potential elemental compositions. rsc.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern provides valuable structural information, often showing characteristic losses of small molecules like carbon monoxide (CO) from the lactam ring, which helps to confirm the core dihydroquinolinone structure.

Table 2: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Exact Mass | 161.0841 g/mol |

| Expected [M+H]⁺ Ion (m/z) | ~162.0913 |

| Ionization Mode | ESI (Positive) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comyoutube.com The IR spectrum of 7-Methyl-3,4-dihydroquinolin-2(1H)-one would be dominated by characteristic absorptions of the secondary amide (lactam) group.

Key expected absorption bands include:

N-H Stretch: A moderate to strong, somewhat broad band around 3200-3400 cm⁻¹, characteristic of the N-H bond in the lactam.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and CH₃ groups appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band around 1650-1680 cm⁻¹ is the most prominent feature, corresponding to the carbonyl group of the cyclic amide.

C=C Stretch: Aromatic ring carbon-carbon stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Amide C=O | Stretch | 1650 - 1680 | Very Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. mdpi.com A reversed-phase method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of acid like formic acid), would be employed. 7-Methyl-3,4-dihydroquinolin-2(1H)-one would elute at a specific retention time, and its purity can be calculated by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor reaction progress and assess purity. uni-giessen.de The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system and can be visualized under UV light.

Table 4: Typical Chromatographic Parameters